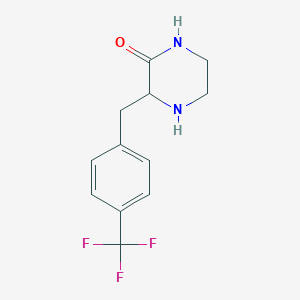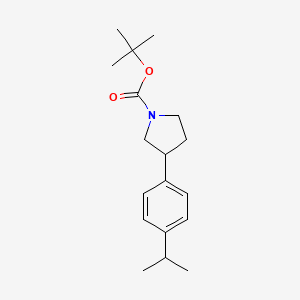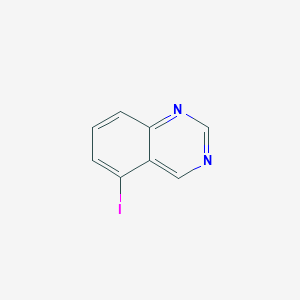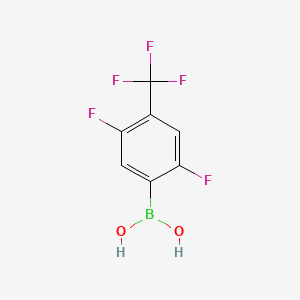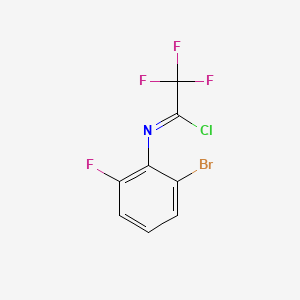
N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that features a unique combination of bromine, fluorine, and trifluoroacetimidoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-6-fluoroaniline with trifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes for biological research.
Mécanisme D'action
The mechanism of action of N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoroacetimidoyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-fluoroaniline: A precursor in the synthesis of N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride.
2-Bromo-4,6-difluorophenyl isocyanate: Another compound with similar halogenation patterns.
Trifluoroacetyl Chloride: A reagent used in the synthesis of various trifluoroacetimidoyl derivatives.
Uniqueness
This compound is unique due to its specific combination of bromine, fluorine, and trifluoroacetimidoyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H3BrClF4N |
|---|---|
Poids moléculaire |
304.46 g/mol |
Nom IUPAC |
N-(2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3BrClF4N/c9-4-2-1-3-5(11)6(4)15-7(10)8(12,13)14/h1-3H |
Clé InChI |
FIGVZDSIXLEAJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)N=C(C(F)(F)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



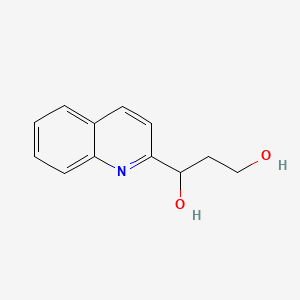


![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)
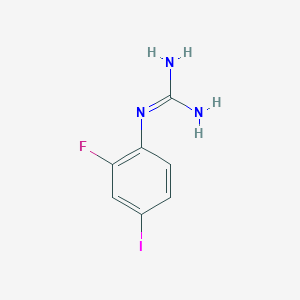
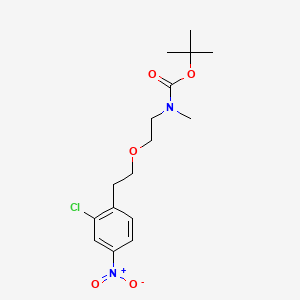
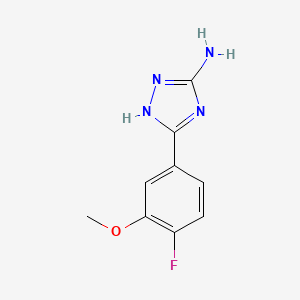
![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)
![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
